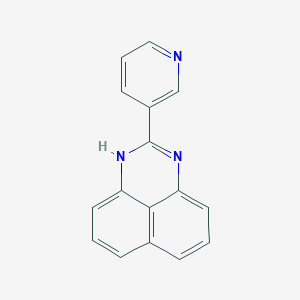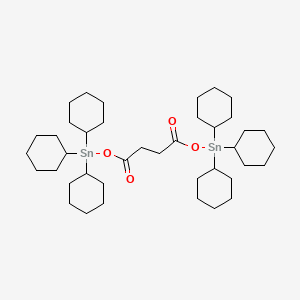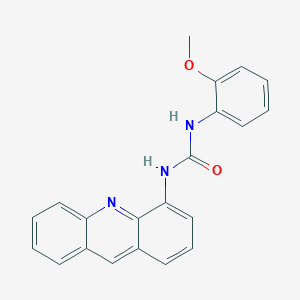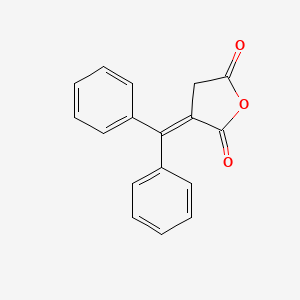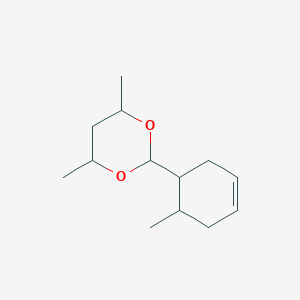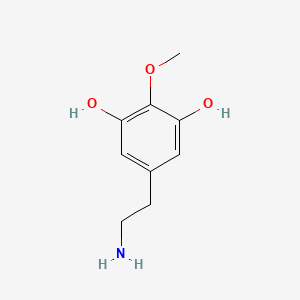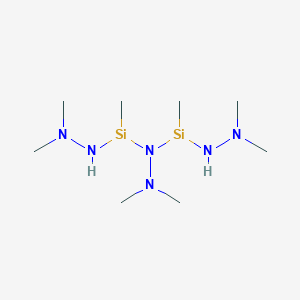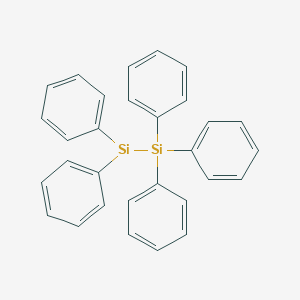
Pentaphenyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaphenyldisilane is an organosilicon compound with the molecular formula C30H26Si2. It is characterized by the presence of five phenyl groups attached to a disilane backbone. This compound is of interest due to its unique structural and electronic properties, which make it a valuable subject of study in the field of organosilicon chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentaphenyldisilane can be synthesized through various methods. One common approach involves the reaction of chlorosilanes with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 5 \text{PhMgBr} \rightarrow \text{Ph}_5\text{Si}_2 + 4 \text{MgBrCl} ] where Ph represents a phenyl group. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Pentaphenyldisilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of simpler silanes.
Substitution: Phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organolithium compounds are often employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Pentaphenyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying silicon-silicon bonds.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems.
Industry: It finds applications in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of pentaphenyldisilane involves its ability to participate in various chemical reactions due to the presence of silicon-silicon bonds and phenyl groups. These structural features allow it to interact with different molecular targets and pathways, facilitating its use in diverse applications. The exact molecular targets and pathways depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Hexaphenyldisilane: Contains six phenyl groups attached to a disilane backbone.
Tetraphenyldisilane: Contains four phenyl groups attached to a disilane backbone.
Triphenylsilane: Contains three phenyl groups attached to a single silicon atom.
Uniqueness: Pentaphenyldisilane is unique due to its specific arrangement of five phenyl groups, which imparts distinct electronic and structural properties. This makes it particularly useful for studying silicon-silicon bonds and for applications requiring specific electronic characteristics .
Propriétés
Formule moléculaire |
C30H25Si2 |
|---|---|
Poids moléculaire |
441.7 g/mol |
InChI |
InChI=1S/C30H25Si2/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
Clé InChI |
VOTIRIZWWXHHII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


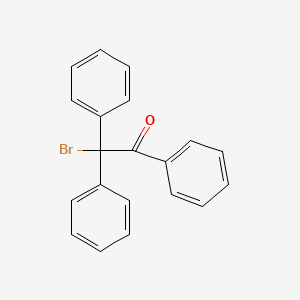
![4-tert-butyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B14712669.png)
![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)

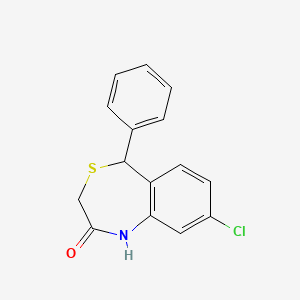
![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)
